4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The compound has been synthesized for the treatment of Alzheimer’s disease (AD) . The bioactivities of the synthesized compounds were evaluated by the Ellman’s method .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C22H25N5O2S. Further details about its molecular structure could not be found in the available resources.Chemical Reactions Analysis
The compound has been evaluated for its acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, one exhibited the most potent inhibitory activity against AChE with an IC 50 of 0.90 µM .Scientific Research Applications
Antimicrobial Activity
A significant application of this compound is in the realm of antimicrobial activity. Research shows that derivatives of benzenesulfonamide, including those similar to 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, have been synthesized and evaluated for antimicrobial properties. These studies have reported promising results against various bacterial and fungal strains (Sarvaiya, Gulati, & Patel, 2019); (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009); (El-Sayed, Fadda, & El-Saadaney, 2020).
Anti-Inflammatory and Analgesic Properties
Certain derivatives of benzenesulfonamides have been investigated for their potential anti-inflammatory and analgesic properties. For instance, N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which share a structural similarity to the compound , were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed promising results without causing significant tissue damage (Küçükgüzel et al., 2013).
Anti-Tumor Activity
Another critical area of application is in anti-tumor activity. Research has shown that various derivatives of benzenesulfonamide, similar in structure to this compound, have been synthesized and evaluated for their anticancer properties. Compounds like these have shown effectiveness in inhibiting tumor growth, making them potential candidates for anti-tumor drugs (Alqasoumi et al., 2009).
Antifungal Agents
Compounds structurally similar to this compound have been synthesized and shown effective against fungal infections. For example, a study found that N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines, which share a similar structure, were highly effective against Pneumocystis carinii (Laurent et al., 2010).
Luminescence and Antibacterial Properties
Some derivatives of benzenesulfonamide, analogous to the compound , have been used in the synthesis of d10 metal complexes. These complexes have shown notable luminescence and antibacterial properties, indicating their potential application in materials science and biomedicine (Feng et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to exhibit inhibitory activity against AChE .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a crucial role in learning and memory . The compound has been identified as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . The increased concentration of ACh enhances cognition functions . It’s also worth noting that some derivatives of this compound have shown inhibitory activities against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of ACh, enhancing cognition functions . This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
4-ethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . This compound has shown moderate inhibitory activities against AChE in vitro . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby preventing it from hydrolyzing acetylcholine .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on AChE. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which can influence various cellular processes, including cell signaling pathways and gene expression . The compound’s impact on cellular metabolism is also significant, as it can affect the levels of acetylcholine, a key neurotransmitter involved in many physiological processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of AChE, thereby inhibiting the enzyme’s activity . This binding interaction prevents AChE from hydrolyzing acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Given its role as an AChE inhibitor, it is likely that its effects on cellular function would be observed shortly after administration and would persist as long as the compound remains active in the system .
Metabolic Pathways
Given its role as an AChE inhibitor, it is likely that it would be involved in pathways related to the metabolism of acetylcholine .
Subcellular Localization
Given its role as an AChE inhibitor, it is likely that it would be found in locations where this enzyme is present, such as the synaptic cleft .
Properties
IUPAC Name |
4-ethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-2-18-8-10-21(11-9-18)30(28,29)25-19-16-23-22(24-17-19)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-11,16-17,25H,2,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQANDRNQYUTZFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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